

An In-depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid

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Compound of Interest

Compound Name: 1H-Pyrrole-2,3-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Pyrrole-2,3-dicarboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates its fundamental chemical properties, outlines relevant synthetic and analytical methodologies, and explores the biological significance of the broader pyrrole dicarboxylic acid scaffold, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

1H-Pyrrole-2,3-dicarboxylic acid is a solid organic compound.^{[1][2]} Its core structure consists of a pyrrole ring substituted with two carboxylic acid groups at the 2 and 3 positions. The molecular formula of the compound is $C_6H_5NO_4$.^{[1][2]} Its hydrated form, **1H-Pyrrole-2,3-dicarboxylic acid** hydrate, has a molecular formula of $C_6H_7NO_5$.^[3]

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Weight	155.11 g/mol	[4][5]
155.1082 g/mol	[1][2]	
Molecular Formula	C ₆ H ₅ NO ₄	[1][2][4]
CAS Number	1125-32-2	[1][2][4]
937-27-9	[6]	
Physical Form	Solid	[1][2]
Melting Point	225 °C (decomposes)	[4]
Boiling Point	480.7±30.0 °C (Predicted)	[4]
Purity	98% (typical)	[1][2]
InChI Key	OEUSNWDYXDEXDR- UHFFFAOYSA-N	[1][2]

Synthesis and Analytical Methodologies

While specific, detailed protocols for the direct synthesis of **1H-Pyrrole-2,3-dicarboxylic acid** are not extensively documented in readily available literature, methodologies for closely related derivatives provide a strong foundation for its preparation.

Experimental Protocol: Synthesis of Substituted Pyrrole-2,3-dicarboxylic Acid Derivatives

A representative one-pot method for synthesizing highly substituted 4-Hydroxy-**1H-pyrrole-2,3-dicarboxylic acid** derivatives involves the ring annulation of acetylenic esters and α -amino acids.[1] This approach is noted for being mild, operationally simple, and high-yielding.[1]

Materials:

- α -Amino acid (e.g., phenylalanine, valine)
- Acetylenic ester (e.g., dimethyl acetylenedicarboxylate)

- N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
- Dimethylformamide (DMF) as a solvent

Procedure:

- Dissolve the chosen α -amino acid and acetylenic ester in DMF at room temperature.
- Add the coupling agent, DCC, to the mixture.
- Allow the reaction to proceed for 24 hours at room temperature.
- Upon completion, the desired tetrasubstituted pyrrole product is isolated and purified from the reaction mixture.

This method avoids harsh conditions and utilizes inexpensive starting materials, making it an attractive route for generating libraries of pyrrole derivatives for screening purposes.[\[1\]](#)

Experimental Protocol: Analytical Quantification by LC-MS/MS

For the analysis of pyrrole carboxylic acids in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method. The following protocol is adapted from a validated method for the quantification of the related compound, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA), in human skin biopsies.[\[3\]](#)[\[7\]](#)

Sample Preparation (Oxidative Degradation):

- The biological sample (e.g., tissue homogenate) is subjected to an oxidative degradation procedure to release the analyte.
- Following oxidation, extract the analyte from the matrix.
- Evaporate the extract supernatants to dryness.
- Reconstitute the residue in the mobile phase solvent for analysis.

LC-MS/MS Analysis:

- Chromatography: Perform chromatographic separation on a reverse-phase HPLC column.[7]
- Ionization: Utilize an appropriate ionization source (e.g., electrospray ionization, ESI) in the mass spectrometer.
- Detection: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.
- Quantification: Establish a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL) to determine the analyte concentration in the samples.[7]

This method provides high throughput and sensitivity, requiring minimal sample volume.[7]

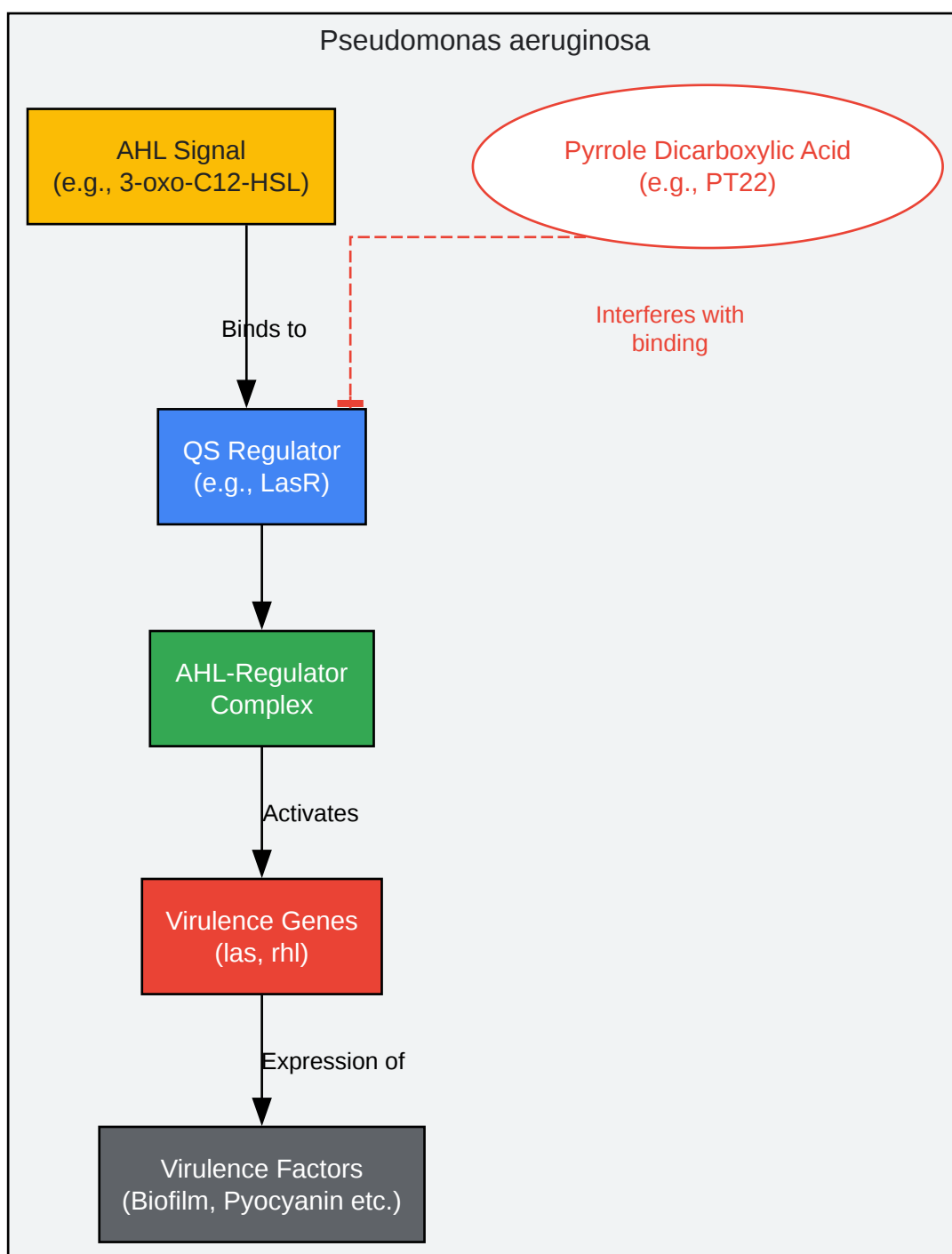
Biological Significance and Therapeutic Potential

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[8] While direct biological activities of **1H-Pyrrole-2,3-dicarboxylic acid** are not widely reported, its isomer, 1H-Pyrrole-2,5-dicarboxylic acid (PT22), has demonstrated significant potential as a novel antibacterial agent.[5][9]

Quorum Sensing Inhibition in *Pseudomonas aeruginosa*

P. aeruginosa is a critical pathogen known for its multidrug resistance, often facilitated by biofilm formation, a process regulated by quorum sensing (QS).[4] PT22, isolated from an endophytic fungus, acts as a QS inhibitor.[4][10] It has been shown to reduce the production of key virulence factors like pyocyanin and rhamnolipid and inhibit biofilm formation without affecting bacterial growth.[4][9][10]

Furthermore, PT22 functions as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics such as gentamycin and piperacillin against *P. aeruginosa*. [4][5][10] This synergistic effect presents a promising strategy for combating chronic and resistant infections.[4][10] The diagram below illustrates the logical workflow of quorum sensing in *P. aeruginosa* and the inhibitory action of a pyrrole dicarboxylic acid derivative.



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Caption: Quorum sensing inhibition pathway in *P. aeruginosa*.

Other Potential Applications

The pyrrole ring system is integral to compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[8] Derivatives of pyrrole-2-carboxamide are being actively investigated as potent inhibitors of the MmpL3 protein, a critical target for treating drug-resistant tuberculosis.[11] Additionally, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) has been established as a major oxidation product of melanin and serves as a reliable biomarker for oxidative stress in hair and skin.[3] This highlights the relevance of pyrrole carboxylic acids in forensic toxicology and dermatology research.[3]

Conclusion

1H-Pyrrole-2,3-dicarboxylic acid, while a simple molecule, belongs to a class of compounds with profound importance in science and medicine. Its fundamental structure is a building block for more complex molecules with significant therapeutic potential. The demonstrated activity of its close isomers against drug-resistant bacteria underscores the value of exploring this chemical space. The synthetic and analytical frameworks outlined in this guide provide researchers and drug development professionals with the essential knowledge to further investigate **1H-Pyrrole-2,3-dicarboxylic acid** and its derivatives for novel applications.

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